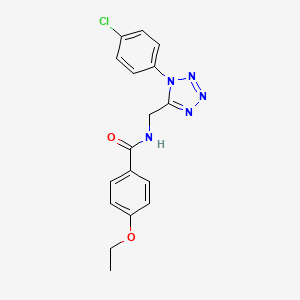

2,4-dichloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

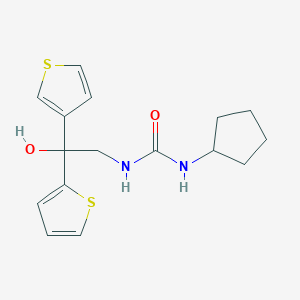

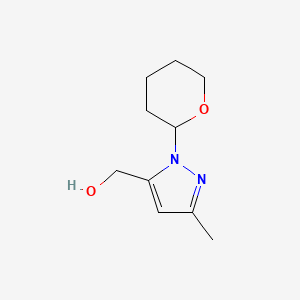

The compound “2,4-dichloro-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide” is an organic compound that contains several functional groups. It has a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group attached to the 1,2,4-oxadiazole ring. The dichloro substituents on the benzene ring of the benzamide group would add to the complexity of the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications

Anticancer Activities

A significant area of application involves the design and synthesis of derivatives for anticancer evaluation. Studies have demonstrated the synthesis of compounds starting from base chemicals, which are then evaluated against various cancer cell lines. For instance, a series of compounds were synthesized and showed moderate to excellent anticancer activity against breast cancer, lung cancer, colon cancer, and ovarian cancer cell lines, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimycobacterial Screening

Another research domain for this chemical involves antimycobacterial activities. Derivatives have been synthesized and screened for their in vitro antitubercular activities against Mycobacterium tuberculosis, revealing that certain compounds emerge as promising lead molecules for further drug development due to their significant activity and lack of toxicity against a normal cell line (Nayak et al., 2016).

Anti-inflammatory and Anti-cancer Agents

Further applications include the synthesis of derivatives as anti-inflammatory and anti-cancer agents. Novel compounds were synthesized in various yields and demonstrated potential for further investigation in these therapeutic areas (Gangapuram et al., 2009).

Nematocidal Activities

The synthesis of novel derivatives has also been explored for nematocidal activities against specific nematodes. Certain compounds showed promising nematocidal activity, indicating potential as lead compounds for the development of new nematicides (Liu et al., 2022).

Antimicrobial and Antioxidant Activities

Derivatives have been evaluated for antimicrobial and antioxidant activities, with some compounds displaying significant antibacterial activity against strains like Staphylococcus aureus and others showing excellent antioxidant activity, thereby protecting against DNA damage induced by specific complexes (Rai et al., 2009; Bondock et al., 2016).

Mechanism of Action

properties

IUPAC Name |

2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-9-19-16(23-21-9)10-2-5-12(6-3-10)20-15(22)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHONFUBVTXWXKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2797640.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)

![4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2797649.png)

![2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2797653.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2797654.png)

![Tert-butyl N-[(2S)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2797655.png)